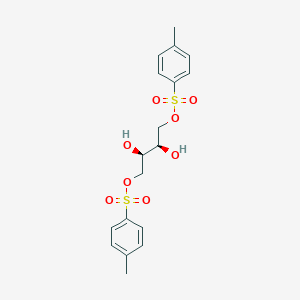
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used in various scientific research fields. Its molecular formula is C12H12O3, and it has a molecular weight of 204.22 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. One common method is the Pechmann condensation, where phenol reacts with ethyl acetoacetate under acidic conditions to form the coumarin derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydrocoumarins.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocoumarins and related compounds.
Substitution: Nitro and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The biological effects of 2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- are primarily due to its ability to interact with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process. Additionally, its antioxidant properties are linked to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
6-Methylcoumarin: Used in the synthesis of various organic compounds.
Uniqueness
2H-1-Benzopyran-2-one, 4-hydroxy-5,6,7-trimethyl- stands out due to its unique substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, making it more effective in certain biological applications compared to other coumarin derivatives .
Eigenschaften
CAS-Nummer |
55004-80-3 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-hydroxy-5,6,7-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-6-4-10-12(8(3)7(6)2)9(13)5-11(14)15-10/h4-5,13H,1-3H3 |
InChI-Schlüssel |
SKASSVARNXDRMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)C)C(=CC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B8676477.png)





![1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one](/img/structure/B8676498.png)

![8-Hydroxy-N,N,2,3-tetramethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B8676521.png)
![[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B8676530.png)


